2-Isopropyl-4-methylnicotinamide
Description
2-Isopropyl-4-methylnicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-6(2)9-8(10(11)13)7(3)4-5-12-9/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
UFVXMFGZOZVYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation (Based on Patent CN113603636A)
The most comprehensive method reported involves the following steps:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenation of 3-cyano-4-methyl-2-pyridone to 2-chloro-3-cyano-4-methylpyridine | 3-cyano-4-methyl-2-pyridone, phosphorus oxychloride, dimethylformamide, 100°C, 8 h | 75 | Stirring, followed by ice water quench |
| 2 | Grignard reaction to introduce isopropyl group at 2-position | 2-chloro-3-cyano-4-methylpyridine, isopropyl magnesium chloride, THF, -5°C to 0°C, 2 h | Not specified | Quenched with dilute HCl, pH adjusted to 5 |
| 3 | Hydrolysis/amidation of cyano group to nicotinamide | 2-isopropyl-3-cyano-4-methylpyridine, ethanol, sodium hydroxide aqueous solution, 80-90°C, 10-14 h | 62-72 | Cooling and filtration to isolate solid product |
| 4 | Purification | Filtration, drying, and solvent removal | - | Product: 2-isopropyl-4-methylnicotinamide |
This method yields 2-isopropyl-4-methylnicotinamide with yields ranging from 62% to 72%, depending on reaction scale and conditions.
Alternative Synthesis Approaches
Another approach involves:
- Direct amidation of 2-isopropyl-3-cyano-4-methylpyridine in ethanol with sodium hydroxide.
- Controlled temperature hydrolysis to convert the nitrile group to the amide.
This method emphasizes mild conditions and simple operation, suitable for scale-up.
Experimental Data and Analysis
Reaction Conditions and Yields Summary
| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Solvent | Notes |
|---|---|---|---|---|---|
| Halogenation | 100 | 8 | 75-83 | DMF or toluene | Use of phosphorus oxychloride or oxybromide |
| Grignard Reaction | -5 to 0 | 2 | Not specified | THF | Isopropyl magnesium chloride as reagent |
| Hydrolysis/Amidation | 80-90 | 10-14 | 62-72 | Ethanol + NaOH | pH adjustment and cooling to precipitate product |
Spectroscopic Characterization
The obtained 2-isopropyl-4-methylnicotinamide is characterized by:
- ^1H NMR showing methyl groups of isopropyl at ~1.31 ppm (doublet), methyl on pyridine at ~2.18 ppm (singlet).
- Amide proton signals and aromatic protons consistent with structure.
- High purity confirmed by chromatographic methods in patents.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Phosphorus oxychloride halogenation + Grignard + Hydrolysis | 3-cyano-4-methyl-2-pyridone | POCl3, i-PrMgCl, NaOH | Halogenation, nucleophilic substitution, amidation | 62-72 | High yield, well-defined steps | Requires low temp and careful quenching |
| Direct amidation of nitrile intermediate | 2-isopropyl-3-cyano-4-methylpyridine | NaOH, ethanol | Hydrolysis/amidation | ~70 | Simple operation, mild conditions | Requires prior synthesis of nitrile intermediate |
Summary and Research Findings
- The preparation of 2-isopropyl-4-methylnicotinamide is efficiently achieved via halogenation of 3-cyano-4-methyl-2-pyridone followed by Grignard reaction and hydrolysis.
- Reaction parameters such as temperature, reaction time, and pH critically affect yield and purity.
- The process is scalable and suitable for industrial synthesis, supported by patent literature demonstrating yields up to 72%.
- Alternative methods focusing on direct hydrolysis of nitrile intermediates provide simpler operations but depend on the availability of nitrile precursors.
- Spectroscopic data confirm the structural integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an aqueous medium at temperatures ranging from 0°C to 70°C.
Reduction: Lithium aluminum hydride in an inert atmosphere.
Substitution: Bromine in an ice-water bath.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated products.
Scientific Research Applications
2-Isopropyl-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect nicotinic acetylcholine receptors and other related pathways .
Comparison with Similar Compounds
Nicotinamide: A simpler amide derivative of nicotinic acid.
2-Isopropyl-4-methylpyridine: A precursor in the synthesis of 2-Isopropyl-4-methylnicotinamide.
4-Methylnicotinamide: Another derivative with similar structural features.
Uniqueness: 2-Isopropyl-4-methylnicotinamide stands out due to its specific isopropyl and methyl substitutions, which confer unique chemical and biological properties.
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